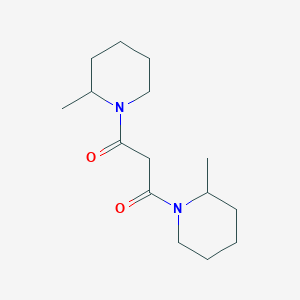

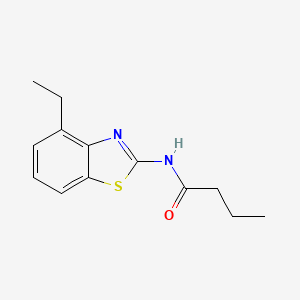

![molecular formula C11H12N2O2S B2516217 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid CAS No. 929975-65-5](/img/structure/B2516217.png)

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate, which allows for the synthesis of a library of 3-sulfanylimidazopyridines under metal and oxidant-free conditions . Another method includes the transition metal catalyst-free C-3 sulfonylmethylation of imidazo[1,2-a]pyridines with glyoxylic acid and sodium sulfinates in water, highlighting the use of available substrates and mild reaction conditions . Additionally, a metal-free mediated C-3 methylsulfanylation of imidazo[1,2-a]pyridines has been described using dimethyl sulfoxide, showcasing the versatility of the reagents and solvent systems in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This structure is amenable to various functionalizations, as seen in the synthesis methods that introduce sulfanyl groups at the C-3 position. The presence of these functional groups can significantly alter the electronic and steric properties of the molecule, which may influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a range of chemical reactions. For instance, they can participate in Lewis acid-catalyzed intermolecular annulation reactions to form imidazo[1,2-a]pyridine thiones . They are also amenable to oxidative strategies, such as the iodine-mediated oxidative homocoupling to form bis(imidazo[1,2-a]pyridin-3-yl)sulfanes and disulfanes . Furthermore, the nitration of imidazo[1,2-a]pyridines has been reported, with nitration occurring most readily at the 1-position unless it is already substituted, in which case 3-nitration can occur .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their functional groups. For example, the introduction of sulfanyl groups can increase the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes. The fluorescent properties of some derivatives, such as the 1,3-diarylated imidazo[1,5-a]pyridines, have been explored, showing emission in the wavelength range of 454-524 nm with improved quantum yields compared to monosubstituted compounds . These properties are crucial for the potential application of these compounds in fluorescent probes and imaging agents.

Scientific Research Applications

Therapeutic Research Applications

Cardiovascular Research

Studies on compounds structurally related to imidazo[1,2-a]pyridines have shown significant therapeutic potential in cardiovascular diseases. For instance, compounds like AR-L 115 BS have been investigated for their hemodynamic effects in patients with acute myocardial infarction and cardiogenic shock. These studies reveal the compound's ability to reduce preload on the heart and increase cardiac output through a combination of positive inotropic and vasodilating actions, suggesting a valuable role in treating acute cardiac failure and shock (Nebel et al., 1981; Simoons et al., 1983).

Metabolic Disease Research

Imidazole propionate, a microbially produced metabolite related to the imidazo[1,2-a]pyridine structure, has been identified to impair insulin signaling through mTORC1 activation. This finding indicates a potential link between gut microbiota-derived metabolites and the pathogenesis of type 2 diabetes, highlighting the role of these compounds in metabolic disease research (Koh et al., 2018).

Biochemical Research Applications

Study of Drug Resistance Mechanisms

Research into dihydrofolate reductase polymorphisms, associated with the failure of prophylaxis in Pneumocystis jirovecii pneumonia, offers insights into the molecular mechanisms of drug resistance. This area of study, involving the analysis of mutations in key enzymes targeted by antimicrobial drugs, is crucial for understanding and overcoming resistance in infectious diseases (Nahimana et al., 2003).

Environmental and Food Safety

Investigations into the presence of carcinogenic heterocyclic amines in human urine following consumption of cooked foods offer valuable information on human exposure to potential carcinogens. Such studies are essential for assessing the risks associated with dietary intake of these compounds and for informing public health recommendations (Ushiyama et al., 1991).

Mechanism of Action

Target of Action

The primary targets of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .

Mode of Action

This compound acts by binding to GABA receptors, specifically the GABA-A receptor subtype . This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain. As a result, the compound can decrease neuronal excitability and produce a calming effect .

Biochemical Pathways

The compound’s action on GABA receptors affects several biochemical pathways. Primarily, it enhances the inhibitory effect of GABA on neuronal firing, which can influence various downstream effects, such as reducing anxiety, promoting sleep, and relaxing muscles .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This can lead to a range of physiological effects, such as reduced anxiety, improved sleep, and muscle relaxation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like pH can affect the compound’s stability, while individual patient factors like age, liver function, and concurrent medications can influence its pharmacokinetics and pharmacodynamics .

properties

IUPAC Name |

3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-11(15)4-6-16-8-9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7H,4,6,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLRSUZEBNCAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CSCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)

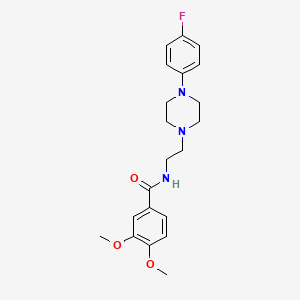

![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)

![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)

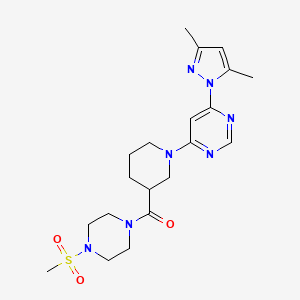

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)

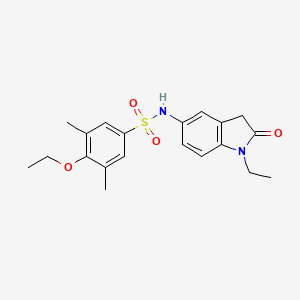

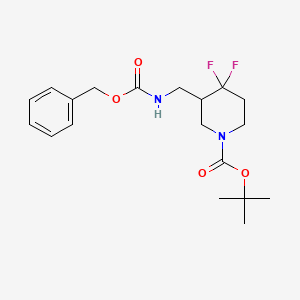

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)